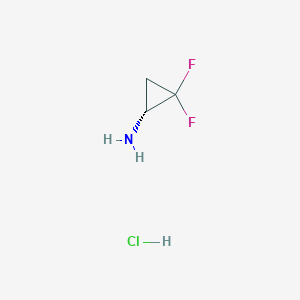

(1R)-2,2-Difluorocyclopropanaminehydrochloride

Description

The exact mass of the compound (1R)-2,2-Difluorocyclopropan-1-amine hydrochloride is 129.0156832 g/mol and the complexity rating of the compound is 71.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-2,2-Difluorocyclopropanaminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2,2-Difluorocyclopropanaminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-2,2-difluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSNWLHFBOKGGL-HSHFZTNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Technical Guide to (1R)-2,2-Difluorocyclopropanamine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated small-ring systems has become a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, (1R)-2,2-Difluorocyclopropanamine hydrochloride has emerged as a premium chiral building block[1]. This in-depth guide explores the physicochemical properties, the mechanistic rationale behind its salt formulation, and the self-validating synthetic protocols required to leverage this molecule effectively in drug discovery pipelines.

Chemical Identity & Quantitative Data

The precise stereochemistry of the (1R) enantiomer dictates its spatial interaction within biological target pockets, making its isolation and characterization critical[1].

Table 1: Physicochemical and Identificational Properties

| Property | Value / Description |

| IUPAC Name | (1R)-2,2-difluorocyclopropan-1-amine hydrochloride |

| CAS Number (1R Enantiomer) | 2089150-96-7[2] |

| CAS Number (Racemate) | 105614-25-3[3] |

| Molecular Formula | C₃H₆ClF₂N (or C₃H₅F₂N·HCl) |

| Molecular Weight | 129.54 g/mol [3] |

| Appearance | White to off-white crystalline solid, hygroscopic[3] |

| Boiling Point (Free Base) | ~50.4°C (Predicted)[4] |

| Melting Point (Racemate HCl) | ~145°C[3] |

Mechanistic Causality: Stability & The "Push-Pull" Paradigm

A frequent question among synthetic chemists is why this compound is strictly commercialized and utilized as a hydrochloride salt rather than a free amine. The causality lies in the inherent electronic instability of the free base[5].

The Push-Pull Ring Opening: In its free base form, the nitrogen atom possesses an active lone pair capable of donating electron density into the highly strained cyclopropyl ring (the "push"). Simultaneously, the gem-difluoro group exerts a powerful inductive electron-withdrawing effect (the "pull"). This push-pull dynamic severely weakens the adjacent C–C bonds of the cyclopropyl ring, leading to rapid, spontaneous ring-opening decomposition[5].

By treating the compound with hydrochloric acid, the amine is protonated. This effectively quenches the nitrogen lone pair, completely shutting down the electron-donation pathway and granting the molecule indefinite shelf stability[5].

Fig 1: Mechanistic causality of push-pull decomposition vs. HCl stabilization.

Strategic Utility in Drug Design (E-E-A-T Insights)

As an application scientist, selecting the right bioisostere is a matter of balancing target affinity with metabolic survival. The (1R)-2,2-difluorocyclopropylamine motif is heavily utilized in the development of novel pharmaceuticals and agrochemicals (such as advanced pesticidal compositions)[1][6].

-

Cytochrome P450 (CYP) Evasion: The strong C–F bonds block primary sites of oxidative metabolism. Replacing a metabolically vulnerable phenyl or alkyl ring with this motif dramatically increases the half-life of the active pharmaceutical ingredient (API)[1].

-

Conformational Rigidity: The cyclopropyl ring locks the amine into a specific spatial vector. This reduces the entropic penalty upon binding to a receptor, often translating to a lower IC₅₀ or Kᵢ value.

-

pKa Modulation: The electronegativity of the difluoro group lowers the pKa of the adjacent amine compared to standard aliphatic amines, enhancing membrane permeability and optimizing the drug's LogD at physiological pH.

Experimental Methodology: Stereoselective Synthesis

To ensure scientific integrity, the synthesis of the (1R) enantiomer must be a self-validating system. The following protocol utilizes a chiral auxiliary approach followed by a Curtius rearrangement to guarantee stereochemical retention[1].

Step-by-Step Protocol

Step 1: Diastereoselective Cyclopropanation

-

Procedure: Dissolve a substituted cinnamic acid derivative attached to a chiral auxiliary (e.g., Oppolzer's sultam) in anhydrous dichloromethane. Introduce a difluorocarbene source (such as sodium chlorodifluoroacetate) under reflux conditions[1].

-

Causality: The steric bulk of the chiral auxiliary physically blocks one face of the alkene, forcing the difluorocarbene to add exclusively to the desired face, establishing the (1R) stereocenter.

Step 2: Auxiliary Cleavage and Curtius Rearrangement

-

Procedure: Cleave the auxiliary using LiOH/H₂O to yield the enantiopure carboxylic acid. React the acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heat to 80°C to induce the Curtius rearrangement, forming an isocyanate intermediate, followed by hydrolysis to the free amine[1].

-

Causality: The Curtius rearrangement is strictly stereoretentive. The stereocenter at the C1 position remains entirely undisturbed during the migration from carbon to nitrogen.

Step 3: Salt Formation & Stabilization

-

Procedure: Immediately dissolve the unstable free amine in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0°C until precipitation ceases. Filter the white crystalline solid under an inert argon atmosphere[1].

-

Causality: Anhydrous conditions prevent the hygroscopic salt from turning into a sticky oil, ensuring a free-flowing, weighable powder.

Step 4: Validation & Quality Control (Self-Validating Loop)

-

System: Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column). If the enantiomeric excess (e.e.) is < 98%, perform fractional crystallization of the salt from hot ethanol/ethyl acetate. Confirm the absence of ring-opened impurities via ¹⁹F-NMR (looking for distinct AB quartets indicative of the intact gem-difluoro cyclopropyl system).

Fig 2: Stereoselective synthesis and HCl stabilization workflow for the (1R) enantiomer.

References

-

LookChem. "2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE - CAS 105614-25-3". Retrieved from:[Link]

-

European Patent Office. "EP 3578541 - Compositions Comprising Molecules Having Pesticidal Utility". Retrieved from:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Cas 105614-25-3,2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 4. (S)-2,2-Difluorocyclopropanamine , 98% , 2091291-62-0 - CookeChem [cookechem.com]

- 5. 2,2-Difluorocyclopropanecarboximidamide Supplier [benchchem.com]

- 6. EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto - Google Patents [patents.google.com]

Physicochemical Profiling of gem-Difluorocyclopropylamines: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile often hinges on the precise modulation of its physicochemical properties. The gem-difluorocyclopropylamine (DFCA) motif has emerged as a privileged structural bioisostere. By replacing highly basic alkylamines, metabolically labile functional groups, or flat aromatic rings with the DFCA scaffold, researchers can simultaneously tune basicity, enhance lipophilicity, and lock the molecule into a rigid, target-specific conformation.

This technical guide dissects the causality behind the physicochemical properties of DFCAs and provides self-validating experimental protocols for profiling these critical parameters in a drug discovery setting.

The Causality of Fluorination on Physicochemical Properties

The strategic incorporation of fluorine into the cyclopropylamine system fundamentally alters the molecule's behavior through a combination of inductive, stereoelectronic, and steric effects.

Electronic Effects and pKa Modulation

The most profound impact of the gem-difluoro group is its ability to modulate the basicity of the adjacent amine. A standard primary alkylamine typically exhibits a pKa of ~10.5. The introduction of a bare cyclopropane ring lowers this to ~9.0 due to the increased s-character of the ring's C-C bonds. However, the addition of a gem-difluoro group drastically drops the pKa to a range of 5.5 to 8.0 1.

The Causality: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework 2. This pulls electron density away from the nitrogen lone pair, stabilizing the neutral free base while highly destabilizing the positively charged protonated conjugate acid. Consequently, at physiological pH (7.4), a significantly higher fraction of the DFCA exists in its un-ionized state, which is a critical driver for passive membrane permeability 3.

Lipophilicity and Membrane Permeability (LogD)

Fluorine's low polarizability and high electronegativity increase the overall lipophilicity of the scaffold. Because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), this increase in lipophilicity (LogP/LogD) is achieved without introducing a significant steric penalty 4. The DFCA motif perfectly balances the polar surface area (PSA) of the amine with the lipophilic bulk of the fluorinated ring, optimizing the molecule for blood-brain barrier (BBB) penetration or intestinal absorption.

Conformational Rigidity and Stereoelectronics

The cyclopropane ring physically constrains the amine, locking it into a defined spatial vector. Furthermore, the strong C-F bonds exert a stereoelectronic "gauche effect." Hyperconjugation (e.g., σCH→σCF∗ ) dictates the preferred conformation of the amine lone pair 5. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the target protein is minimized, often leading to enhanced binding affinity.

Metabolic Stability

The C-F bond is one of the strongest single bonds in organic chemistry (~116 kcal/mol). Placing it adjacent to the amine blocks oxidative deamination pathways typically mediated by Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO) enzymes, significantly prolonging the drug's half-life 2.

Quantitative Data Summary

The table below summarizes the comparative physicochemical shifts observed when transitioning from standard aliphatic amines to the DFCA motif.

| Compound Class | Representative Scaffold | Typical pKa | LogD (pH 7.4) | Metabolic T1/2 (HLM) |

| Alkylamine | Propylamine | ~10.5 | < 0.5 | Low (< 15 min) |

| Cyclopropylamine | Cyclopropanamine | ~9.0 | ~0.8 | Moderate (~30 min) |

| gem-Difluorocyclopropylamine | 2,2-Difluorocyclopropan-1-amine | ~5.5 - 8.0 | ~1.5 - 2.0 | High (> 60 min) |

Self-Validating Experimental Protocols

To ensure data integrity, every physicochemical assay must be designed as a self-validating system. The following protocols detail the methodologies for profiling DFCAs.

Protocol 1: Potentiometric Titration for pKa Determination

This system is self-validating because a blank titration continuously verifies the electrode's Nernstian response and solvent integrity before the analyte is ever introduced.

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere to prevent CO₂ absorption.

-

Blank Titration: Titrate a blank solution of 0.15 M KCl (to maintain constant ionic strength) with 0.5 M KOH. This establishes the background standard curve.

-

Analyte Titration: Dissolve the DFCA sample (~1-2 mg) in the 0.15 M KCl solution. Titrate with 0.5 M KOH from pH 2.0 to 11.0.

-

Cosolvent Extrapolation (If Precipitation Occurs): If the neutral free base of the DFCA precipitates, the automated system must shift to a cosolvent method (e.g., varying ratios of Methanol/Water). The aqueous pKa is then mathematically extrapolated to 0% cosolvent using the Yasuda-Shedlovsky equation.

Protocol 2: High-Throughput Lipophilicity (LogD) via Shake-Flask LC-MS

This protocol is self-validating through the mandatory inclusion of internal standards (e.g., atenolol for low LogD, propranolol for high LogD) in every batch to verify phase separation and detect LC-MS ionization suppression.

-

Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, followed by phase separation.

-

Partitioning: Add 10 µL of a 10 mM DMSO stock of the DFCA to a vial containing 495 µL of saturated octanol and 495 µL of saturated buffer.

-

Equilibration: Shake the vials at 1,000 rpm for 1 hour at 25 °C. Centrifuge at 3,000 × g for 15 minutes to ensure complete phase separation.

-

LC-MS Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the DFCA in each phase using LC-MS/MS. Calculate LogD as Log10([DFCA]octanol/[DFCA]aqueous) .

Protocol 3: In Vitro Microsomal Stability Assay

This assay is self-validating because minus-NADPH control samples are run in parallel, ensuring that any observed compound depletion is strictly CYP450-mediated and not an artifact of chemical instability or non-specific binding.

-

Matrix Preparation: Prepare a solution of Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Reaction Initiation: Pre-incubate the DFCA (final concentration 1 µM) with the HLM matrix at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Quenching: At specific time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Clearance Calculation: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining DFCA percentage against time to determine the elimination rate constant ( k ), half-life ( T1/2 ), and intrinsic clearance ( CLint ).

Visualizations

Fig 1. Stereoelectronic and physicochemical property modulation by the DFCA motif.

Fig 2. Self-validating experimental workflow for physicochemical profiling of DFCAs.

References

-

[4] Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link]

-

[5] Applications of Fluorine in Medicinal Chemistry - ACS Publications. American Chemical Society. Available at:[Link]

-

[3] Fluorine in medicinal chemistry - PubMed. National Institutes of Health. Available at: [Link]

Sources

The Dichotomy of Fluorine: Unraveling its Role in Cyclopropane Ring Stability and Reactivity

An In-Depth Technical Guide

Abstract

The cyclopropane ring, a cornerstone motif in medicinal chemistry, presents a unique scaffold characterized by significant ring strain and distinct electronic properties. The strategic introduction of fluorine, the most electronegative element, onto this three-membered ring induces profound changes in its stability, conformation, and reactivity. This guide provides an in-depth analysis of the multifaceted role of fluorine in modulating the core characteristics of the cyclopropane ring. We will explore the intricate interplay of stereoelectronic effects, including induction and anomeric-like hyperconjugation, that govern ring stability. Furthermore, we will examine how these electronic perturbations dictate the reactivity of fluorinated cyclopropanes, particularly in ring-opening reactions and C-F bond activations. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated cyclopropanes in the design of novel therapeutics and advanced materials.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The rigid, three-dimensional structure of the cyclopropane ring makes it a highly sought-after component in pharmaceutical design. Its incorporation into molecular scaffolds can enforce specific conformations, enhance metabolic stability, and improve cell permeability.[1][2] Fluorine, in turn, has become a "magic element" in drug discovery; over 20% of all pharmaceuticals contain at least one fluorine atom.[2] The introduction of fluorine can drastically alter a molecule's pharmacokinetic profile, pKa, and binding affinity without significant steric impact.[2][3]

The combination of these two entities—the cyclopropane ring and the fluorine substituent—creates a "fluorinated cyclopropane" pharmacophore with exceptional potential.[1][2][3] These motifs are found in bioactive molecules such as the antineoplastic drug Zosuquidar and the antibiotic Sitafloxacin.[2] Understanding the fundamental principles that govern how fluorine impacts the stability and reactivity of the cyclopropane core is therefore paramount for the rational design of next-generation molecules.[4][5][6][7] This guide will dissect these principles, providing a framework for predicting and exploiting the behavior of these unique chemical entities.

The Core Dichotomy: Fluorine's Influence on Ring Stability

The introduction of fluorine to a cyclopropane ring creates a complex electronic environment where stabilizing and destabilizing forces are in constant competition. The net effect on stability depends on the number and arrangement of the fluorine atoms.

Destabilization via Inductive Effects and Hybridization

The inherent strain energy of cyclopropane arises from its compressed C-C-C bond angles (~60°), which necessitates the use of carbon orbitals with high p-character for the endocyclic C-C bonds. Consequently, the exocyclic C-H bonds utilize orbitals with higher s-character.[8]

When a highly electronegative fluorine atom replaces a hydrogen, it exerts a powerful electron-withdrawing inductive effect. To accommodate this, the carbon atom rehybridizes, increasing the p-character of the orbital used for the C-F bond.[8] This "theft" of p-character from the already strained C-C bonds further destabilizes the ring system, increasing its strain energy.[8] Early kinetic studies and computational estimates suggest that each fluorine substitution can add approximately 5 kcal/mol of strain energy, with perfluorocyclopropane possessing more than double the strain of cyclopropane itself.[8][9] Quantum-chemical investigations have sometimes characterized fluorination as a destabilizing process, attributing this to the greater s-character of the orbitals in the cyclopropane ring bonding to substituents.[4][10]

Stabilization via Stereoelectronic Interactions

Contrary to the simple inductive model, thermodynamic analyses using isodesmic reactions (where the number and type of bonds are conserved) reveal that the formation of many fluorinated cyclopropanes is, in fact, an exothermic and spontaneous process.[4][10][11] This indicates the presence of powerful stabilizing interactions.

The most significant of these is an anomeric-like hyperconjugative interaction observed in gem-difluorocyclopropanes. Here, the lone pair (n) of one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[4][5][6][12] This electron delocalization is a highly stabilizing force. Natural bond orbital (NBO) analysis quantifies this stabilization at approximately 14.3 kcal/mol per interaction.[4][6][10] Consequently, compounds with geminal fluorine atoms are particularly stable.[4][5][6][10][12]

The stereochemistry of fluorine substituents also plays a critical role. Generally, trans-1,2-difluorocyclopropanes are more stable than their cis counterparts. This preference is not primarily due to steric repulsion, but rather because the cis arrangement reduces the effectiveness of these stabilizing electron-delocalization interactions.[4][5][6][7] The one exception to the general exothermic trend of fluorination is the formation of all-cis-1,2,3-trifluorocyclopropane, where steric and dipolar repulsions become dominant, making its formation energetically unfavorable.[4][6][10]

The interplay of these effects is summarized in the diagram below.

Caption: Interplay of destabilizing and stabilizing effects of fluorine on the cyclopropane ring.

Impact on Structural Parameters

Fluorination measurably alters the geometry of the cyclopropane ring. The strong C-F bond introduces changes to bond angles as the system seeks to minimize repulsion and maximize stabilizing orbital overlap. For example, the endocyclic C-C-C bond angle, which is 60° in cyclopropane, widens to 61.5° in monofluorocyclopropane and 63.5° in 1,1-difluorocyclopropane, moving slightly closer to the ideal tetrahedral angle.[4][6][12]

| Compound | C-C Bond Length (Å) | C-F Bond Length (Å) | C-C-C Angle (°) | F-C-F Angle (°) | ΔH⁰ (kcal/mol)¹ |

| Cyclopropane | 1.510 | N/A | 60.0 | N/A | N/A |

| Monofluorocyclopropane | ~1.50 | ~1.36 | ~61.5 | N/A | -15.1 |

| 1,1-Difluorocyclopropane | ~1.49 | ~1.35 | ~63.5 | ~108.3 | -39.1 |

| trans-1,2-Difluorocyclopropane | ~1.49 | ~1.37 | ~60.3 | N/A | -31.7 |

| cis-1,2-Difluorocyclopropane | ~1.50 | ~1.37 | ~60.1 | N/A | -28.9 |

| Perfluorocyclopropane | ~1.51 | ~1.32 | 60.0 | ~110.0 | -115.6 |

| ¹Data from isodesmic reactions. Data compiled and synthesized from computational studies reported in literature.[4][6][8][10] |

Modulated Reactivity: The Chemical Consequences of Fluorination

The electronic perturbations caused by fluorine directly influence the chemical reactivity of the cyclopropane ring, often enhancing its susceptibility to ring-opening reactions while also enabling novel transformations like selective C-F bond activation.

Enhanced Thermal Reactivity and Ring-Opening Reactions

Fluorinated cyclopropanes are generally less thermally stable than their hydrocarbon analogs.[9] Highly fluorinated systems, such as hexafluorocyclopropane, readily undergo thermal decomposition at elevated temperatures (150-240 °C). This reactivity can be harnessed synthetically.

-

Carbene Extrusion: At high temperatures, hexafluorocyclopropane can extrude difluorocarbene (:CF₂), which can be trapped by alkenes to form other difluorocyclopropane derivatives.[9]

-

Halogenation: In the presence of halogens (Cl₂, Br₂, I₂), highly fluorinated cyclopropanes undergo ring-opening to yield 1,3-dihalopolyfluoropropanes, a reaction that provides a useful synthetic route to these valuable building blocks.[9][13] The reaction proceeds regiospecifically, with cleavage often occurring at the most substituted carbons.[13]

Lewis Acid-Catalyzed C-F and C-C Bond Activation

A modern frontier in organofluorine chemistry is the selective activation of the strong C-F bond. gem-Difluorocyclopropanes have emerged as versatile substrates for these transformations. In the presence of a Lewis acid (e.g., Me₂AlCl, TiCl₄), one of the C-F bonds can be activated, leading to fluoride elimination and subsequent ring-opening.[14][15][16] This process generates a highly reactive fluoroallyl cation intermediate, which can be trapped by a variety of nucleophiles, including arenes, allylsilanes, and silyl enol ethers.[14][16] This strategy effectively uses the gem-difluorocyclopropane as a fluoroallyl synthon.[16]

Caption: General mechanism for Lewis acid-catalyzed C-F activation and ring-opening of gem-difluorocyclopropanes.

This reactivity has been extended to trifluoromethyl-substituted cyclopropanes, where a single C-F bond of the CF₃ group can be selectively activated, providing a versatile route to 4,4-difluorohomoallylating agents.[14][15]

Experimental Protocol: Synthesis of a gem-Difluorocyclopropane

The most common method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene.[8][17] The following protocol is a representative example using the Ruppert-Prakash reagent (TMSCF₃) as a difluorocarbene precursor.

Objective: To synthesize 1,1-difluoro-2-phenylcyclopropane from styrene.

Materials:

-

Styrene (1.0 equiv)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv)

-

Sodium Iodide (NaI, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous THF.

-

Reagent Addition: Add styrene (1.0 equiv) and sodium iodide (2.0 equiv) to the flask. Stir the mixture under a nitrogen atmosphere.

-

Carbene Generation: Add TMSCF₃ (2.0 equiv) dropwise to the stirred solution at room temperature.

-

Causality Note: NaI acts as a nucleophilic initiator, attacking the silicon atom of TMSCF₃ to generate a transient trifluoromethyl anion (CF₃⁻). This anion is unstable and eliminates a fluoride ion to generate difluorocarbene (:CF₂).

-

-

Reaction Monitoring: Heat the reaction mixture to reflux (typically ~65-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting styrene is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to remove residual iodine), water, and brine.

-

Self-Validation: The disappearance of the brown iodine color upon washing with thiosulfate confirms the removal of this byproduct.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1,1-difluoro-2-phenylcyclopropane.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Outlook

Fluorine exerts a profound and dichotomous influence on the cyclopropane ring. Through-bond inductive effects increase ring strain, while through-space stereoelectronic effects, particularly nF → σ*CF hyperconjugation in geminal systems, provide a powerful stabilizing force. This delicate electronic balance not only governs the thermodynamic stability of fluorinated cyclopropanes but also dictates their chemical reactivity. The increased strain and polarized bonds facilitate a range of synthetically useful transformations, including thermal rearrangements and Lewis acid-catalyzed ring-opening reactions. The ability to use these strained rings as precursors to valuable fluoroallyl synthons has opened new avenues in organic synthesis. For professionals in drug discovery, a deep understanding of these principles is crucial for designing molecules where the fluorinated cyclopropane motif is used to fine-tune conformation, polarity, and metabolic stability, ultimately leading to safer and more effective therapeutics.[4][6][10][18]

References

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

-

Freitas, M. P. (2025). (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PubMed. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

-

Dolbier, W. R., Jr., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071–1098. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]

-

Freitas, M. P. (2025). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. [Link]

-

Yang, Z.-Y. (2003). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, 68(11), 4410–4416. [Link]

-

Majhi, J., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

-

Sowa, M., & Mlynarski, J. (2011). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. [Link]

-

Zhang, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]

-

Majhi, J., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. [Link]

-

Fuchibe, K., Oki, R., & Ichikawa, J. (2018). Single C-F Bond Activation of the CF3 Group with a Lewis Acid: CF3-Cyclopropanes as Versatile 4,4-Difluorohomoallylating Agents. PubMed. [Link]

-

Majhi, J., et al. (2024). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]

-

O'Hagan, D. (2015). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. [Link]

-

Freitas, M. P. (2025). Conformational preference of fluorocyclopentane. The calculated energy... ResearchGate. [Link]

-

Yang, Z.-Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. R Discovery. [Link]

-

Ivashkin, P., et al. (2012). One-Step Synthesis of Highly Functionalized Monofluorinated Cyclopropanes from Electron-Deficient Alkenes. Thieme. [Link]

-

Jubault, P., et al. (2012). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

-

Fuchibe, K., Oki, R., & Ichikawa, J. (2018). Single C-F Bond Activation of the CF3 Group with a Lewis Acid: CF3-Cyclopropanes as Versatile 4,4-Difluorohomoallylating Agents. Semantic Scholar. [Link]

-

Wang, Y., et al. (2022). Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. Organic Letters. [Link]

-

Liu, W., et al. (2020). Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges. Angewandte Chemie International Edition. [Link]

-

Bloom, S., et al. (2017). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. PMC. [Link]

-

Wang, Z., et al. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]

-

Levin, V. V., & Dilman, A. D. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

Sources

- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single C-F Bond Activation of the CF3 Group with a Lewis Acid: CF3 -Cyclopropanes as Versatile 4,4-Difluorohomoallylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of (1R)-2,2-Difluorocyclopropanamine Hydrochloride: A Technical Guide to NMR and MS Profiling

Executive Summary

The incorporation of gem-difluorocycloalkanes into drug scaffolds is a highly effective strategy in modern medicinal chemistry. The (1R)-2,2-difluorocyclopropanamine motif functions as a conformationally restricted, lipophilic bioisostere for aliphatic amines, offering enhanced metabolic stability against monoamine oxidases.

Characterizing its hydrochloride salt (CAS: 105614-25-3) requires a rigorous analytical approach [1]. The combination of the highly strained three-membered ring, the strongly electronegative fluorine atoms, and the chiral center at C1 creates a complex, highly coupled spin system. This whitepaper provides an in-depth, causally-driven guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling of (1R)-2,2-difluorocyclopropanamine hydrochloride, establishing a self-validating framework for structural verification.

Analytical Workflow & Strategy

To ensure scientific integrity, the analytical workflow must account for the physicochemical properties of the analyte. The hydrochloride salt is highly polar and ionic; therefore, sample preparation must utilize highly polar, aprotic or protic deuterated solvents (e.g., DMSO- d6 or D 2 O) for NMR, and aqueous-organic mixtures with acidic modifiers for LC-MS [2].

Caption: Workflow for the spectroscopic characterization of (1R)-2,2-difluorocyclopropanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR characterization of this molecule is dominated by scalar couplings between the protons ( 1 H), carbons ( 13 C), and fluorines ( 19 F). Understanding the causality behind these splitting patterns is critical for distinguishing the (1R) enantiomer (or its racemate) from structural isomers.

1 H NMR: Causality of Chemical Shifts

In DMSO- d6 , the ammonium protons ( −NH3+ ) appear as a broad singlet downfield (~8.80 ppm) due to strong hydrogen bonding with the solvent and slow quadrupolar relaxation of the nitrogen atom.

The cyclopropyl protons are highly shielded due to the diamagnetic anisotropy of the strained ring, but this is counteracted by the electron-withdrawing fluorine and ammonium groups.

-

C1-H (Alpha to amine): Appears furthest downfield among the ring protons (~3.25 ppm) due to the inductive effect of the adjacent −NH3+ group. It is a complex multiplet due to 3JHH coupling with the C3 protons and 3JHF coupling with the geminal fluorines.

-

C3-H 2 (Methylene protons): These two protons are diastereotopic. The proton cis to the ammonium group is deshielded relative to the trans proton, resulting in two distinct multiplets (~2.10 ppm and ~1.85 ppm).

19 F NMR: The Diastereotopic AB System

Because the molecule possesses a defined chiral center at C1, the two fluorine atoms on C2 are diastereotopic —they exist in fundamentally different magnetic environments[1].

-

One fluorine is cis to the ammonium group, while the other is trans.

-

Consequently, they do not appear as a single peak. Instead, they form an AB spin system , appearing as two distinct doublets of doublets (or complex multiplets) centered around -138 ppm and -145 ppm.

-

The geminal fluorine-fluorine coupling ( 2JFF ) is massive, typically between 150 Hz and 165 Hz , serving as a definitive diagnostic marker for a gem-difluorocyclopropane ring.

Caption: Logical mapping of spin-spin coupling networks in the 2,2-difluorocyclopropyl system.

13 C NMR: Carbon-Fluorine Coupling

The 13 C spectrum is defined by massive heteronuclear splitting.

-

C2 ( CF2 ): Appears as a doublet of doublets (or pseudo-triplet) at ~112.5 ppm. The direct carbon-fluorine coupling ( 1JCF ) is exceptionally large (~285–295 Hz).

-

C1 and C3: Both appear as multiplets due to two-bond ( 2JCF ) couplings to the fluorine atoms, typically in the range of 10–15 Hz.

Summarized NMR Data Tables

Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |

| −NH3+ | 8.80 | Broad singlet (br s) | 3H | Ammonium protons; broadened by N-quadrupole & exchange. |

| C1-H | 3.25 | Multiplet (m) | 1H | Deshielded by adjacent amine; couples to F and C3-H. |

| C3-H (cis) | 2.10 | Multiplet (m) | 1H | Diastereotopic methylene proton cis to amine. |

| C3-H (trans) | 1.85 | Multiplet (m) | 1H | Diastereotopic methylene proton trans to amine. |

Table 2: 13 C and 19 F NMR Data (100 MHz / 376 MHz, DMSO- d6 )

| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity & Coupling Constants ( J , Hz) |

| 13 C | C2 ( CF2 ) | ~112.5 | dd, 1JCF ≈ 290 Hz, 285 Hz |

| 13 C | C1 ( CH−NH3+ ) | ~35.2 | dd, 2JCF ≈ 12 Hz, 9 Hz |

| 13 C | C3 ( CH2 ) | ~18.4 | dd, 2JCF ≈ 10 Hz, 8 Hz |

| 19 F | F a (cis) | -138.5 | dd, 2JFF ≈ 158 Hz, 3JHF ≈ 12 Hz |

| 19 F | F b (trans) | -145.2 | dd, 2JFF ≈ 158 Hz, 3JHF ≈ 12 Hz |

Mass Spectrometry (LC-HRMS) Profiling

Mass spectrometry offers orthogonal validation of the molecular formula. For aliphatic amine hydrochlorides, Electrospray Ionization in Positive Mode (ESI+) is the gold standard [3].

Ionization Causality

In the LC mobile phase (typically containing 0.1% formic acid), the hydrochloride salt completely dissociates. The highly basic primary amine is protonated, yielding the free base molecular ion [M+H]+ . The chloride counterion is invisible in positive mode.

-

Formula (Free Base): C3H5F2N

-

Exact Mass (Free Base): 93.0385 Da

-

Expected [M+H]+ : 94.0463 m/z

Table 3: LC-HRMS (ESI+) Data

| Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]+ | [C3H6F2N]+ | 94.0463 | 94.0465 | < 5.0 |

| [2M+H]+ | [C6H11F4N2]+ | 187.0853 | 187.0851 | < 5.0 |

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols must be strictly adhered to.

Protocol 1: Quantitative NMR Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of (1R)-2,2-difluorocyclopropanamine hydrochloride into a clean glass vial.

-

Solvation: Add 600 μ L of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex for 30 seconds until complete dissolution is achieved.

-

Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

-

Acquisition Setup:

-

Insert into a 400 MHz (or higher) spectrometer.

-

Allow 5 minutes for thermal equilibration at 298 K.

-

Tune and match the probe for 1 H, 13 C, and 19 F nuclei.

-

Lock onto the deuterium signal of DMSO- d6 .

-

-

Execution: Acquire 1 H (16 scans, d1=2s), 13 C (1024 scans, d1=2s, 1 H-decoupled), and 19 F (64 scans, d1=2s, 1 H-coupled to observe 3JHF ).

Protocol 2: LC-HRMS Exact Mass Determination

-

Sample Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 μ L of this stock into 990 μ L of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).

-

Chromatography: Inject 2 μ L onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm). Use a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

-

Ion Source Parameters: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 20 V (to prevent in-source fragmentation of the fragile cyclopropane ring).

-

Calibration: Utilize Leucine Enkephalin as a lock-mass for real-time exact mass correction, ensuring mass accuracy within 5 ppm.

Conclusion

The spectroscopic signature of (1R)-2,2-difluorocyclopropanamine hydrochloride is highly distinct, characterized by massive heteronuclear coupling and a defining diastereotopic 19 F AB spin system. By utilizing highly polar deuterated solvents and soft ionization mass spectrometry, researchers can unambiguously validate the structural integrity and enantiomeric purity of this critical medicinal chemistry building block.

References

-

Spectrabase (John Wiley & Sons, Inc.) - 19F NMR Spectrum of 2,2-DIFLUOROCYCLOPROPYLAMINE HYDROCHLORIDE. Available at:[Link]

The (1R)-2,2-Difluorocyclopropanamine Hydrochloride Whitepaper: A Critical Building Block in Modern Medicinal Chemistry

Executive Summary

The introduction of fluorine into spirocyclic and cyclopropyl scaffolds has revolutionized modern drug design. Among these privileged motifs, (1R)-2,2-difluorocyclopropanamine hydrochloride (CAS: 2089150-96-7) has emerged as a highly sought-after chiral building block[1]. By combining the conformational rigidity of a cyclopropane ring with the profound stereoelectronic effects of a gem-difluoro group, this moiety acts as an advanced bioisostere for phenyl rings, carbonyls, and standard aliphatic amines[2].

However, the deployment of this building block is notoriously challenging. The free amine is highly unstable, prone to rapid degradation via a Grob-type fragmentation[3]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, stereoselective synthesis, and field-validated experimental protocols required to successfully harness (1R)-2,2-difluorocyclopropanamine in medicinal chemistry campaigns.

Physicochemical Profiling & The "Fluorine Effect"

The strategic incorporation of the 2,2-difluorocyclopropyl group drastically alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate compared to its non-fluorinated counterpart.

Causality of Property Modulation

-

pKa Attenuation: The strong electron-withdrawing nature of the gem-difluoro group via inductive effects significantly lowers the pKa of the adjacent primary amine. While standard cyclopropylamine has a pKa of ~8.6, the difluorinated analog drops to approximately 5.5–6.0. This reduction enhances membrane permeability by increasing the fraction of un-ionized drug at physiological pH.

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target cyclopropyl rings for oxidative ring-opening. The steric bulk and high electronegativity of the fluorine atoms block these metabolic hotspots, drastically improving the half-life of the compound[4].

-

Lipophilicity (logP): Fluorination increases the lipophilicity of the scaffold, aiding in blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Quantitative Data Summary

| Property | Cyclopropylamine | (1R)-2,2-Difluorocyclopropylamine | Impact on Drug Design |

| Amine pKa | ~ 8.6 | ~ 5.5 - 6.0 | Increased passive permeability; altered target binding. |

| Metabolic Stability | Low (CYP450 oxidation) | High (Steric/electronic shielding) | Extended in vivo half-life; lower clearance rates. |

| Lipophilicity (clogP) | Baseline | Increased | Enhanced target affinity and CNS penetration. |

| Structural Rigidity | High | Very High | Reduced entropic penalty upon target binding. |

The "Free Base" Conundrum: Mechanistic Instability

A critical hurdle in utilizing (1R)-2,2-difluorocyclopropanamine is the inherent instability of its free base form. When deprotonated, the primary amine rapidly decomposes in solution.

The Causality of Degradation: This decomposition is driven by a push-pull Grob-type fragmentation [3][5]. The lone pair of electrons on the basic nitrogen atom donates into the anti-bonding orbital ( σ∗ ) of the adjacent C–C bond. Because the gem-difluoro group highly polarizes and weakens this C–C bond, the ring undergoes a rapid, irreversible push-pull electrocyclic ring opening.

To circumvent this, the compound must be synthesized, stored, and shipped exclusively as a stable hydrochloride salt [4] or an N-Boc protected derivative[3].

Mechanistic divergence of the free amine: productive trapping vs. Grob-type fragmentation.

Stereoselective Synthesis via Curtius Rearrangement

To maintain the critical (1R) absolute stereochemistry required for chiral drug development, synthetic routes must avoid racemization. The industry-standard approach leverages the Curtius rearrangement [6][7].

Starting from enantiopure (1R)-2,2-difluorocyclopropanecarboxylic acid, the carboxylic acid is activated (e.g., via an acid chloride) and reacted with an azide source (like sodium azide) to form an acyl azide. Thermal decomposition of the acyl azide yields an isocyanate intermediate, expelling nitrogen gas.

Why this works: The Curtius rearrangement proceeds with complete retention of stereochemistry at the migrating carbon[6]. Subsequent acidic hydrolysis of the isocyanate directly yields the (1R)-2,2-difluorocyclopropanamine hydrochloride salt, completely bypassing the isolation of the unstable free amine[7].

Validated Experimental Protocols: In Situ Trapping

Because the free amine decomposes rapidly, standard parallel synthesis or sequential amide coupling protocols will fail[5]. The amine must be generated in situ and immediately trapped by an electrophile (such as an acylating agent or a strong arylating agent)[5].

Protocol: Slow-Release Amide Coupling

This self-validating protocol ensures that the steady-state concentration of the free amine remains near zero, preventing Grob fragmentation while driving the coupling reaction to completion[5][8].

Reagents:

-

(1R)-2,2-Difluorocyclopropanamine hydrochloride (1.0 equiv)

-

Carboxylic acid (1.1 equiv) or Acid Chloride (1.1 equiv)

-

Coupling Reagent: HATU or T3P® (1.2 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

-

Slurry Formation: To an oven-dried round-bottom flask under an inert argon atmosphere, add (1R)-2,2-difluorocyclopropanamine hydrochloride and the target carboxylic acid (or acid chloride) in anhydrous DCM (0.2 M concentration). Note: The amine salt will remain largely insoluble as a slurry.

-

Activation: Add the coupling reagent (e.g., HATU) to the mixture. Stir the suspension and cool the flask to 0 °C using an ice bath[8][9].

-

Controlled Deprotonation (Critical Step): Dilute the base (TEA or DIPEA) in a small volume of DCM. Using a syringe pump or dropping funnel, add the base solution dropwise over 30–60 minutes.

-

Causality: Slow addition ensures that as soon as a molecule of the hydrochloride salt is deprotonated to the free amine, it is immediately consumed by the activated electrophile[5].

-

-

Maturation: Once base addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight to ensure complete conversion[8].

-

Workup: Concentrate the reaction under reduced pressure. Partition the residue between ethyl acetate and 1 N HCl. Wash the organic layer with 1 N HCl, followed by saturated aqueous sodium bicarbonate and brine[8][9]. Dry over Na₂SO₄, filter, and concentrate to yield the stable amide product.

Optimized step-by-step workflow for the amide coupling of 2,2-difluorocyclopropanamine.

Applications in Drug Discovery

The successful incorporation of the (1R)-2,2-difluorocyclopropylamine motif has led to breakthroughs across multiple therapeutic areas:

-

Kinase Inhibitors: The amine is utilized to synthesize complex urea derivatives, such as 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas, which act as potent kinase inhibitors[10][11]. The difluorocyclopropyl group fits perfectly into hydrophobic kinase pockets while maintaining excellent metabolic stability.

-

Antiviral Agents: The strategic incorporation of this fluorinated motif enhances a drug's ability to inhibit viral replication while improving its PK profile, maintaining effective therapeutic concentrations over longer periods[7].

-

Agrochemicals: Beyond human health, the scaffold is heavily utilized in the synthesis of novel acaricides, insecticides, and nematicides, where environmental stability and specific target binding are paramount[8][12].

References

-

American Chemical Society / Digitell. "2,2-Difluorocyclopropanamine: Tentative structure or useful building block? | Poster Board #800". Digitell Inc. Available at: [Link]

- Google Patents. "EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto". Google Patents.

-

European Patent Office. "EP 3578541 - COMPOSITIONS COMPRISING MOLECULES HAVING PESTICIDAL UTILITY, AND PROCESSES RELATED THERETO". EPO. Available at: [Link]

-

ResearchGate. "Discovery of 7-Aryl-Substituted (1,5-Naphthyridin-4-yl)ureas as...". ResearchGate. Available at: [Link]

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3 | Benchchem [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. CAS 105614-25-3: 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLO… [cymitquimica.com]

- 5. 2,2-Difluorocyclopropanamine: Tentative structure or useful building block? | Poster Board #800 - American Chemical Society [acs.digitellinc.com]

- 6. 2,2-Difluorocyclopropan-1-amine | 2091291-62-0 | Benchchem [benchchem.com]

- 7. 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3 | Benchchem [benchchem.com]

- 8. EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CA2742435A1 - New halogen-substituted compounds - Google Patents [patents.google.com]

Stereoelectronic effects of fluorine in cyclopropylamine systems

An In-Depth Technical Guide to the Stereoelectronic Effects of Fluorine in Cyclopropylamine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound changes to the physicochemical and pharmacological properties of drug candidates. The cyclopropylamine moiety, a privileged structural motif, often serves as a bioisosteric replacement for larger groups, conferring metabolic stability and conformational rigidity. The strategic placement of fluorine on the cyclopropyl ring of these amines introduces a fascinating interplay of stereoelectronic effects that dictate molecular conformation, basicity, and ultimately, biological activity. This guide provides a comprehensive exploration of these effects, offering a blend of theoretical principles, experimental evidence, and practical considerations for drug development professionals. We will delve into the nuanced gauche and antiperiplanar effects, the modulation of amine pKa, and the impact of fluorination on bond lengths and reactivity, supported by detailed protocols and computational insights.

Foundational Principles: A Convergence of Unique Properties

The distinct behavior of fluorinated cyclopropylamines arises from the fundamental properties of both the fluorine atom and the cyclopropyl ring.

1.1 The Enigmatic Nature of Fluorine

Fluorine is the most electronegative element, leading to the formation of highly polarized C-F bonds. This intense polarization creates a significant dipole moment and has a profound inductive effect, withdrawing electron density from neighboring atoms. Paradoxically, fluorine can also act as a weak electron donor through hyperconjugation, where the lone pairs of electrons on fluorine can interact with adjacent σ* orbitals. This dual nature underpins its complex stereoelectronic influence.

1.2 The Cyclopropyl Group: A Saturated System with Unsaturated Character

The cyclopropyl ring is a unique entity in organic chemistry. Its strained, three-membered ring system forces the C-C bonds to have significant p-character, often described by the Walsh model. This "pseudo-unsaturated" character allows the cyclopropyl group to engage in electronic interactions typically associated with double bonds, such as conjugation.

The Core of the Matter: Stereoelectronic Effects in Action

The strategic placement of fluorine on the cyclopropyl ring of a cyclopropylamine introduces a series of predictable yet powerful stereoelectronic effects that govern the molecule's three-dimensional structure and reactivity.

2.1 Conformational Control: The Gauche Effect

A dominant stereoelectronic interaction in fluorinated systems is the gauche effect, which describes the tendency of electronegative substituents to adopt a gauche (approximately 60°) rather than an antiperiplanar (180°) conformation. In the context of cis-2-fluorocyclopropylamine, the fluorine atom and the amino group prefer a gauche arrangement. This preference is attributed to a stabilizing hyperconjugative interaction between the C-N σ orbital and the C-F σ* antibonding orbital.

Caption: Gauche effect in cis-2-fluorocyclopropylamine.

2.2 Modulation of Basicity: The Inductive Effect vs. Hyperconjugation

The introduction of fluorine significantly impacts the basicity (pKa) of the amine group. The primary influence is the strong electron-withdrawing inductive effect of the C-F bond, which destabilizes the protonated ammonium species, thereby lowering the pKa and making the amine less basic. However, the orientation of the C-F bond relative to the lone pair of the nitrogen is crucial.

In the trans isomer, where the C-F bond can be antiperiplanar to the nitrogen lone pair, a stabilizing hyperconjugative interaction can occur between the nitrogen lone pair and the C-F σ* orbital. This interaction, while weaker than the inductive effect, can partially offset the decrease in basicity.

Table 1: Representative pKa Values of Fluorinated Cyclopropylamines

| Compound | pKa | Predominant Effect |

| Cyclopropylamine | 8.9 | Reference |

| cis-2-Fluorocyclopropylamine | 7.8 | Inductive |

| trans-2-Fluorocyclopropylamine | 8.2 | Inductive with some hyperconjugative stabilization |

| 1-Fluorocyclopropylamine | 7.5 | Strong Inductive |

2.3 Impact on Bond Lengths and Reactivity

Stereoelectronic effects also manifest in measurable changes in bond lengths. For instance, the C-C bond opposite the C-F bond in a fluorinated cyclopropane can be shortened due to the donation of electron density from the C-F bond into the Walsh orbitals of the cyclopropane ring. This has implications for the ring's stability and reactivity. For example, nucleophilic substitution reactions at the carbon bearing the fluorine can be influenced by the ability of the cyclopropyl ring to stabilize a developing positive charge.

Experimental and Computational Validation

A multi-faceted approach combining experimental techniques and computational modeling is essential for fully characterizing the stereoelectronic effects of fluorine in cyclopropylamine systems.

3.1 Experimental Workflow for Characterization

Caption: Experimental workflow for characterizing fluorinated cyclopropylamines.

3.1.1 Detailed Protocol: pKa Determination by Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the fluorinated cyclopropylamine hydrochloride salt and dissolve it in 50 mL of deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05 mL). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified from the inflection point of the titration curve (or the maximum of the first derivative plot).

-

Replicates: Perform the titration in triplicate to ensure reproducibility.

This protocol provides a reliable method for quantifying the basicity of the amine, a critical parameter for predicting its behavior in biological systems.

3.2 Computational Modeling

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for dissecting the underlying stereoelectronic interactions.

3.2.1 Computational Workflow

Caption: Computational workflow for analyzing stereoelectronic effects.

Natural Bond Orbital (NBO) analysis is particularly insightful, as it allows for the quantification of hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This provides a theoretical basis for the experimentally observed conformational preferences and pKa values.

Implications for Drug Development

The ability to fine-tune the properties of cyclopropylamine-containing drug candidates through strategic fluorination has profound implications for medicinal chemistry.

-

Modulation of Potency and Selectivity: By altering the conformation and basicity of the amine, fluorination can optimize the binding of a drug molecule to its target receptor. A lower pKa can reduce off-target effects related to interactions with aminergic GPCRs.

-

Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the half-life of a drug.

-

Enhanced Membrane Permeability: While seemingly counterintuitive for a polar group, in some cases, the introduction of fluorine can increase lipophilicity and improve a molecule's ability to cross cell membranes. This is often context-dependent and relates to the overall molecular properties.

Case Study: A Hypothetical Kinase Inhibitor

Consider a cyclopropylamine-containing kinase inhibitor where the amine forms a critical salt bridge with an aspartate residue in the active site.

-

Unsubstituted Cyclopropylamine: High pKa ensures strong ionic interaction but may lead to poor cell permeability and off-target liabilities.

-

cis-2-Fluorocyclopropylamine: The reduced pKa might weaken the desired salt bridge, but the gauche conformation could present a more favorable vector for other interactions within the binding pocket, potentially increasing selectivity.

-

trans-2-Fluorocyclopropylamine: The intermediate pKa could offer a balance between binding affinity and reduced off-target effects, representing an optimal compromise.

The choice of which fluorinated analog to pursue would be guided by a careful analysis of the structure-activity relationship (SAR) and the specific requirements of the therapeutic target.

Conclusion

The stereoelectronic effects of fluorine in cyclopropylamine systems are a powerful example of how subtle changes in molecular structure can have a dramatic impact on chemical and biological properties. A thorough understanding of these principles, validated by a combination of rigorous experimental work and insightful computational modeling, is essential for leveraging fluorination as a strategic tool in modern drug discovery. By mastering these concepts, medicinal chemists can more effectively design and optimize the next generation of therapeutics.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Linclau, B., & Schimler, S. D. (2017). Stereoelectronic control of conformation in organofluorine compounds. Beilstein Journal of Organic Chemistry, 13, 1248–1259. [Link]

-

Sandford, G. (2007). Fluorine-containing synthons. Bioorganic & Medicinal Chemistry, 15(23), 7378-7386. [Link]

-

Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). NBO 7.0: New Vistas in Localized and Delocalized Chemical Bonding. Journal of Computational Chemistry, 40(24), 2234-2241. [Link]

Conformational analysis of 2,2-difluorocyclopropylamine derivatives

An In-Depth Technical Guide to the Conformational Analysis of 2,2-Difluorocyclopropylamine Derivatives

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the 2,2-difluorocyclopropylamine (DFCA) system has emerged as a highly versatile bioisostere and conformational restrictor[1]. The gem-difluoro substitution on the strained cyclopropane ring imparts profound stereoelectronic effects, fundamentally altering the basicity, lipophilicity, and 3D spatial arrangement of the attached amine[2].

This whitepaper provides an authoritative, deep-dive analysis into the conformational dynamics of DFCA derivatives. By bridging theoretical stereoelectronics with field-proven analytical protocols (NMR, X-ray crystallography, and DFT modeling), this guide equips drug development professionals with the mechanistic understanding required to leverage DFCA scaffolds in rational drug design.

Stereoelectronic Fundamentals of the gem-Difluorocyclopropyl Motif

The conformational landscape of 2,2-difluorocyclopropylamine is dictated by a delicate balance of steric repulsion and stereoelectronic stabilization. Unlike unsubstituted cyclopropylamines, which exhibit a relatively flat energy surface for C-N bond rotation, the introduction of the highly electronegative gem-difluoro group creates deep energy minima[3].

Causality of Conformational Restriction:

-

Dipole-Dipole Minimization: The C-F bonds possess strong local dipoles. The amine lone pair (or the polarized N-H/N-alkyl bonds) will orient itself to minimize electrostatic repulsion with the electron-rich fluorine atoms.

-

Hyperconjugation (The Gauche Effect): The highly polarized C-F bonds lower the energy of the adjacent σC−C∗ and σC−F∗ antibonding orbitals. This facilitates stabilizing hyperconjugative interactions (e.g., σC−H→σC−F∗ ), which force the cyclopropane ring to distort. X-ray crystallographic analyses of related gem-difluorocyclopropanes reveal a widening of the C-C-C bond angle to ~114° and a compression of the F-C-F angle to ~104°, reflecting the profound impact of fluorination on idealized tetrahedral geometry[4].

-

Amine Pyramidalization: The electron-withdrawing nature of the CF2 group reduces the pKa of the amine and increases the s -character of the nitrogen lone pair, subtly altering the pyramidalization and hydrogen-bonding trajectory of the amine.

Caption: Logical relationship of forces dictating the conformational preferences of DFCA derivatives.

Analytical Methodologies: The Causality of Technique Selection

To accurately map the carbon-hydrogen-fluorine framework and determine the dominant rotamers in solution, a multi-modal approach is mandatory.

-

Multinuclear NMR ( 1 H, 13 C, 19 F): Proton and Carbon-13 NMR are fundamental for mapping the framework, while 19 F NMR is highly sensitive to the spatial environment[1]. Because fluorine has a 100% natural abundance and a gyromagnetic ratio close to that of a proton, it provides sharp, highly dispersed signals.

-

Variable-Temperature (VT) NMR: At room temperature (298 K), rotation around the Ccyclopropyl−N bond may be fast on the NMR timescale, resulting in time-averaged signals. By cooling the sample (e.g., to 213 K), we decrease the thermal energy available to overcome the rotational barrier, effectively "freezing" the molecule into its distinct rotameric states[3].

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): Standard NOESY provides 1 H- 1 H spatial proximities. However, to determine the exact orientation of the amine relative to the CF2 group, 1 H- 19 F HOESY is critical. It measures cross-relaxation between proton and fluorine nuclei, directly proving through-space proximity.

Caption: Integrated workflow for the conformational analysis and optimization of DFCA derivatives.

Experimental Protocol: NMR-Based Conformational Elucidation

This self-validating protocol outlines the steps to isolate and quantify DFCA rotamers in solution.

Step 1: Sample Preparation

-

Action: Dissolve 15-20 mg of the DFCA derivative in 0.6 mL of anhydrous CD2Cl2 or Toluene−d8 .

-

Causality: Non-coordinating, aprotic solvents with low freezing points are required to prevent solvent-induced hydrogen bonding from biasing the natural conformational ensemble, while allowing for sub-zero temperature analysis.

Step 2: Baseline 1D Acquisition (298 K)

-

Action: Acquire standard 1D 1 H (400/600 MHz) and 19 F (376/564 MHz) spectra.

-

Causality: Establishes the time-averaged chemical shifts and identifies any signal broadening indicative of intermediate exchange regimes.

Step 3: Variable-Temperature (VT) Cooling Sequence

-

Action: Lower the probe temperature in 10 K increments from 298 K down to 213 K. Allow 10 minutes of equilibration at each step before acquiring 1 H and 19 F spectra.

-

Causality: Gradual cooling prevents sample precipitation and allows the calculation of the rotational energy barrier ( ΔG‡ ) via line-shape analysis (Eyring equation) as the peaks undergo decoalescence.

Step 4: 1 H- 19 F HOESY Acquisition

-

Action: At the temperature of maximum decoalescence (typically < 233 K), execute a 2D 1 H- 19 F HOESY experiment with a mixing time ( d8 ) optimized for the expected heteronuclear T1 relaxation times (usually 400–800 ms).

-

Causality: The cross-peaks generated will map the spatial distance ( r−6 dependence) between the amine protons/alkyl substituents and the specific cis or trans fluorine atom, definitively assigning the 3D rotameric state.

Step 5: Integration and Population Analysis

-

Action: Integrate the distinct rotameric signals in the fully decoalesced 1D 1 H or 19 F spectra.

-

Causality: The integral ratios directly yield the equilibrium constant ( Keq ), which is used to calculate the free energy difference ( ΔG∘ ) between the conformers.

Computational Validation (DFT)

Empirical NMR data must be cross-validated with quantum mechanical calculations to ensure structural accuracy. Density Functional Theory (DFT) is the robust standard for this task[2].

-

Functional Selection: The M06-2X or ω B97X-D functionals are highly recommended.

-

Causality: Standard functionals (like B3LYP) often fail to account for non-covalent interactions and dispersion forces. Because the conformation of DFCA is heavily reliant on subtle dipole-dipole and hyperconjugative interactions, dispersion-corrected functionals are mandatory to accurately predict the energy gaps between the syn, anti, and gauche rotamers.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVP) is required to accurately model the diffuse electron clouds of the highly electronegative fluorine atoms.

Quantitative Conformational Data

The following table summarizes the typical geometric and spectroscopic parameters observed during the conformational analysis of DFCA scaffolds. These values serve as a benchmark for verifying synthesized derivatives[4].

| Parameter | Typical Value Range | Physical Significance & Causality |

| 3JH−F (cis) | 12.0 – 18.0 Hz | Strong scalar coupling indicates dihedral proximity; used to assign relative stereochemistry on the cyclopropane ring. |

| 3JH−F (trans) | 2.0 – 8.0 Hz | Weaker coupling due to the larger spatial distance and suboptimal dihedral angle for orbital overlap. |

| 2JF−F | 150.0 – 165.0 Hz | Massive geminal coupling characteristic of the CF2 group; confirms the integrity of the gem-difluoro motif. |

| C-C-C Bond Angle | ~114° | Significant widening from ideal 60° (cyclopropane) or 109.5° (tetrahedral), caused by the steric and electronic demands of the CF2 group. |

| F-C-F Bond Angle | ~104° | Compression due to the high p -character in the C-F bonds, driven by Bent's Rule. |

Medicinal Chemistry Implications

The rigorous conformational analysis of 2,2-difluorocyclopropylamine is not merely an academic exercise; it is a critical driver in rational drug design. The constrained nature of the cyclopropane ring imparts a degree of conformational rigidity that pre-organizes the molecule to fit snugly into a target's binding site[1].

By understanding which rotamer is energetically favored, medicinal chemists can predict the vector of the amine's lone pair. If the biologically active conformation matches the lowest-energy rotamer of the DFCA derivative, the entropic penalty of binding is minimized, leading to exponential increases in target affinity and selectivity[1]. Furthermore, the unique proximity of the fluorine atoms modulates the basicity of the amine, improving membrane permeability and shielding adjacent metabolic soft spots from cytochrome P450-mediated oxidation[5].

References

-

National Institutes of Health (NIH) / PMC. "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes". PubMed Central. Available at:[Link]

Sources

- 1. 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3 | Benchchem [benchchem.com]

- 2. 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3 | Benchchem [benchchem.com]

- 3. 2,2-Difluorocyclopropan-1-amine | 2091291-62-0 | Benchchem [benchchem.com]

- 4. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

Methodological & Application

Application Note: Advanced Protocol for the gem-Difluorocyclopropanation of Alkenes using the TMSCF3/NaI System

Introduction & Strategic Relevance in Drug Development

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the gem-difluorocyclopropane moiety serves as a highly valuable bioisostere for carbonyl groups, ethers, and lipophilic domains. Its inclusion routinely enhances metabolic stability, lowers basicity, and modulates the lipophilicity of drug candidates[1].

Historically, the generation of electrophilic singlet difluorocarbene (:CF2) required harsh conditions, toxic precursors, or strong bases, which severely limited functional group tolerance. The introduction of the Ruppert–Prakash reagent (TMSCF3) activated by catalytic sodium iodide (NaI)—pioneered by Prakash and Hu—revolutionized this transformation[2]. This application note provides a comprehensive, mechanistically grounded guide to executing this protocol in both standard batch and continuous flow systems, ensuring high fidelity and scalability for drug development professionals.

Mechanistic Rationale: The "Why" Behind the Reagents

To achieve reproducible results, it is critical to understand the underlying anionic chain reaction. Recent stopped-flow 19F NMR kinetic studies have elucidated why the TMSCF3/NaI system is vastly superior to other initiators like TBAT (tetrabutylammonium triphenyldifluorosilicate)[3].

-

Initiation & Anionoid Formation: The reaction begins with NaI attacking the silicon center of TMSCF3, liberating a transient [CF3]− anionoid and TMS-I.

-

The Necessity of Excess Reagent: Because :CF2 is highly reactive, it can dimerize or trimerize to form tetrafluoroethylene (TFE) and hexafluorocyclopropane (c-C3F6) faster than it reacts with sterically hindered or electron-deficient alkenes[3]. Consequently, a large excess of TMSCF3 (typically 2.0–2.5 equivalents) is strictly required to drive the cycloaddition to completion.

Comparative Reaction Profiles: Batch vs. Continuous Flow

The highly exothermic nature of carbene generation, combined with the release of gaseous byproducts (TFE), presents scale-up challenges in standard batch reactors. Translating the protocol to a continuous flow regime allows for precise control over heat transfer and system pressure, drastically reducing reaction times from hours to minutes[1].

| Parameter | Protocol A: Standard Batch | Protocol B: Continuous Flow | Causality / Advantage |

| TMSCF3 Equivalents | 2.5 – 3.0 equiv | 2.0 equiv | Flow limits carbene dimerization, improving atom economy. |

| NaI Catalyst | 0.2 equiv | 0.1 equiv | High local concentrations in flow require less initiator. |

| Temperature | 65 °C (Reflux) to 110 °C | 110 °C to 120 °C | Flow utilizes a Back Pressure Regulator (BPR) to safely exceed the boiling point of THF. |

| Reaction Time | 2 to 16 hours | 10 minutes (Residence) | Superior heat transfer in PFA tubing accelerates the autoaccelerating kinetic profile. |

| Safety Profile | Moderate (Gas evolution) | High | Flow contains pressure and mitigates thermal runaway risks. |

Detailed Experimental Protocols

Protocol A: Standard Batch Synthesis (Discovery Scale)

Designed for substrate scoping and milligram-to-gram scale synthesis.

Materials Required:

-

Alkene substrate (1.0 mmol)

-

TMSCF3 (Ruppert-Prakash reagent) (2.5 mmol, 2.5 equiv)

-

Sodium Iodide (NaI), ultra-dry (0.2 mmol, 0.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) (5.0 mL)

-

Heavy-walled glass sealed tube with a Teflon screw cap (to contain pressure).

Step-by-Step Methodology:

-

System Preparation: Flame-dry the heavy-walled glass tube under vacuum and backfill with dry argon. Causality: Moisture rapidly quenches the [CF3]− intermediate to fluoroform (CHF3), killing the reaction.

-

Reagent Loading: Add the alkene substrate (1.0 mmol) and anhydrous NaI (30 mg, 0.2 mmol) to the tube.

-

Solvent & Precursor Addition: Inject anhydrous THF (5.0 mL) followed by TMSCF3 (370 µL, 2.5 mmol) via syringe.

-